molecular formula C18H22N2 B12825834 N1,N1-Dibenzylcyclobutane-1,3-diamine

N1,N1-Dibenzylcyclobutane-1,3-diamine

Cat. No.: B12825834
M. Wt: 266.4 g/mol
InChI Key: IQXVJOQDNCKLMY-UHFFFAOYSA-N
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Description

N1,N1-Dibenzylcyclobutane-1,3-diamine is a chiral organic compound featuring a cyclobutane core substituted with two amine groups at the 1 and 3 positions, with the primary amine at the N1 position further modified by two benzyl groups. This structure places it in the class of 1,3-diamines, which are recognized as privileged scaffolds in medicinal chemistry and asymmetric synthesis. Chiral 1,3-diamines, such as those derived from sparteine, exhibit a range of attractive bioactivities including antiarrhythmic and anticonvulsant effects, and function as sodium channel blockers . The dibenzyl substitution pattern is a common feature in ligands and auxiliaries designed for stereoselective transformations. For instance, similar N1,N1-dibenzyl motifs are found in other diamines used to control stereochemistry in synthetic reactions . The constrained cyclobutane ring can impart unique steric and conformational properties compared to more common cyclohexane-based analogues, potentially leading to novel reactivity and selectivity. Researchers can leverage this compound as a versatile precursor or a chiral building block. The amine functionalities allow for further derivatization, while the benzyl groups can be removed, for example via hydrogenation, to unveil other reactive sites for diversification . This makes this compound a valuable intermediate for developing new ligands, organocatalysts, and for exploring structure-activity relationships in pharmaceutical discovery. This product is strictly for research purposes and is not intended for human therapeutic or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

IUPAC Name

1-N,1-N-dibenzylcyclobutane-1,3-diamine

InChI

InChI=1S/C18H22N2/c19-17-11-18(12-17)20(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,17-18H,11-14,19H2

InChI Key

IQXVJOQDNCKLMY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N(CC2=CC=CC=C2)CC3=CC=CC=C3)N

Origin of Product

United States

Significance of Cyclobutane 1,3 Diamine Scaffolds in Molecular Design

The cyclobutane-1,3-diamine (B1322089) scaffold is a pivotal structural motif in modern molecular design, primarily owing to its unique conformational properties. nih.govnih.gov Unlike more flexible aliphatic chains, the four-membered cyclobutane (B1203170) ring imposes significant steric constraints, leading to a more defined three-dimensional arrangement of the appended functional groups. nih.govnih.gov This conformational rigidity is a highly desirable trait in fields such as drug discovery, where precise spatial orientation of pharmacophores is crucial for effective interaction with biological targets. nih.gov

The puckered nature of the cyclobutane ring allows for distinct cis and trans isomers, which present the 1,3-diamine functionalities in different spatial orientations. acs.org This stereochemical diversity provides a powerful tool for medicinal chemists to fine-tune the selectivity and potency of drug candidates. nih.gov For instance, the cis-1,3-cyclobutane diamine linker has been instrumental in the development of highly potent and selective Janus kinase (JAK) inhibitors. nih.gov The constrained geometry of the cyclobutane ring in these inhibitors facilitates optimal hydrogen bonding interactions within the enzyme's active site. nih.gov

Furthermore, the replacement of flexible linkers with a 1,3-disubstituted cyclobutane can block metabolically labile sites and enhance binding affinities by better complementing the spatial arrangement of target proteins. nih.gov The increased saturation of cyclobutane rings compared to aromatic linkers can also lead to improved water solubility and lower melting points, which are favorable physicochemical properties for drug development. nih.gov

Role of N Alkylation and N Arylation in Diamine Functionality

The introduction of substituents onto the nitrogen atoms of a diamine, known as N-alkylation or N-arylation, profoundly modifies its chemical and physical properties. In the case of N1,N1-Dibenzylcyclobutane-1,3-diamine, the presence of two benzyl (B1604629) groups on one of the nitrogen atoms introduces significant steric bulk and alters the electronic character of the amine.

N-alkylation, in general, increases the nucleophilicity of the amine and can influence its basicity. The benzyl groups, while sterically demanding, can also participate in various non-covalent interactions, including π-stacking, which can be critical in molecular recognition processes. The synthesis of such N-substituted diamines can be achieved through various methodologies, including reductive amination of aldehydes and ketones or direct alkylation with alkyl halides.

The selective modification of diamines is a key area of research. For instance, methods for the selective mono-N-arylation of aliphatic diamines have been developed using iridium-catalyzed amine alkylation. While specific synthetic routes for this compound are not extensively documented in publicly available literature, the general principles of N-alkylation of diamines would apply. This would likely involve the reaction of a suitably protected cyclobutane-1,3-diamine (B1322089) with benzyl bromide or a related benzylating agent.

Current Research Landscape of N Substituted Cyclobutane Diamines

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comrsc.org For this compound, the primary retrosynthetic disconnections involve the carbon-nitrogen bonds of the dibenzyl groups and the bonds forming the cyclobutane ring.

The most logical initial disconnection is at the C-N bonds of the dibenzylamino group. This leads back to a key intermediate, cyclobutane-1,3-diamine (B1322089), and two equivalents of a benzylating agent, such as benzyl (B1604629) bromide or benzaldehyde (B42025) (for reductive amination). This approach is advantageous as it separates the synthesis of the core cyclobutane structure from the final N-functionalization step.

A further retrosynthetic cut across the cyclobutane ring itself suggests two potential pathways for its formation. A [2+2] cycloaddition approach would involve the reaction of two alkene precursors. Alternatively, a ring contraction or expansion strategy could be envisioned from a more readily available five-membered (cyclopentane) or three-membered (cyclopropane) ring system, respectively. These key disconnection strategies are illustrated in Figure 1.

Figure 1: Key Retrosynthetic Disconnections for this compound

Targeted Synthesis via Cyclobutane Ring Formation Approaches

The construction of the cyclobutane core is a critical aspect of the synthesis. Several methodologies can be employed to create this strained ring system with the desired 1,3-disubstitution pattern.

[2+2] Cycloaddition Pathways for Substituted Cyclobutanes

[2+2] cycloaddition reactions are a primary method for synthesizing cyclobutane rings. nih.govnih.gov These reactions can be photochemically, thermally, or metal-catalyzed, and involve the joining of two doubly bonded carbon atoms to form a four-membered ring. libretexts.orgacs.org For the synthesis of a 1,3-diamino substituted cyclobutane precursor, a potential strategy would involve the [2+2] cycloaddition of a ketene (B1206846) acetal (B89532) with an enamine or a related nitrogen-containing alkene. The choice of reactants and reaction conditions is crucial for controlling the regioselectivity and stereoselectivity of the resulting cyclobutane. Electrochemical methods have also been explored for [2+2] cycloadditions. researchgate.net

A representative, though not exhaustive, list of potential [2+2] cycloaddition partners for the synthesis of a cyclobutane-1,3-diamine precursor is provided in the table below.

Alkene 1Alkene 2Catalyst/ConditionsResulting Intermediate
Ketene diethyl acetalN-VinylphthalimideUV irradiationPhthalimido-substituted cyclobutanone (B123998) precursor
Dichloroketene1,1-DiethoxyetheneThermalDichloro-diethoxycyclobutanone

This table presents hypothetical reaction partners based on established principles of [2+2] cycloaddition chemistry.

Ring Contraction or Expansion Strategies

Ring contraction and expansion reactions offer alternative routes to substituted cyclobutanes. rsc.orgntu.ac.uk These methods can be particularly useful for establishing specific stereochemical relationships.

A ring contraction strategy could involve the synthesis of a suitably functionalized cyclopentane (B165970) derivative, which is then induced to contract to a cyclobutane. For instance, the Wolff rearrangement of a diazoketone derived from a cyclopentanone (B42830) precursor could yield a cyclobutanecarboxylic acid derivative, which could then be converted to the diamine. Another approach involves the stereoselective contraction of pyrrolidines to form cyclobutanes. acs.orgchemistryviews.org

Conversely, a ring expansion could start from a cyclopropane (B1198618) derivative. For example, the reaction of a cyclopropylmethylamine with a suitable electrophile could induce a ring-opening and subsequent re-closure to form the four-membered ring.

Selective N-Dibenzylation Techniques for 1,3-Diamines

Once the cyclobutane-1,3-diamine core has been synthesized, the final step is the selective installation of the two benzyl groups onto one of the nitrogen atoms. This requires careful selection of reagents and conditions to avoid over-alkylation or reaction at the second amino group.

Reductive Amination Protocols

Reductive amination is a versatile method for forming C-N bonds and is a strong candidate for the dibenzylation of the primary amino group of cyclobutane-1,3-diamine. wikipedia.orgmasterorganicchemistry.com This one-pot reaction typically involves the reaction of an amine with two equivalents of an aldehyde (in this case, benzaldehyde) in the presence of a reducing agent. nih.govyoutube.com The initial reaction forms an enamine or imine, which is then reduced in situ to the corresponding amine. To achieve dibenzylation, the resulting secondary amine must react with a second molecule of the aldehyde before being reduced.

A key advantage of this method is the availability of a wide range of reducing agents, which can be chosen to control the reaction's selectivity.

Reducing AgentKey Features
Sodium triacetoxyborohydride (B8407120) (STAB)Mild and selective for the reduction of imines and enamines in the presence of aldehydes. masterorganicchemistry.com
Sodium cyanoborohydride (NaBH3CN)Effective at a slightly acidic pH, allowing for the formation of the iminium ion prior to reduction. masterorganicchemistry.com
Catalytic Hydrogenation (e.g., H2/Pd-C)A "green" alternative, though it may require higher pressures and temperatures.

Alkylation Reactions with Benzyl Halides

Direct alkylation of the cyclobutane-1,3-diamine with a benzyl halide, such as benzyl bromide, is another common method for introducing benzyl groups. ncert.nic.in However, controlling the degree of alkylation can be challenging, often leading to a mixture of mono- and di-benzylated products, as well as potential quaternization. ncert.nic.in To favor N,N-dibenzylation at a single amine, a strong base is typically required to deprotonate the amine, increasing its nucleophilicity. The use of a protecting group on the second amine of the cyclobutane-1,3-diamine would be essential to direct the dibenzylation to the desired nitrogen.

More recently, methods for the selective N,N-dibenzylation of primary aliphatic amines using dibenzyl carbonate in the presence of phosphonium (B103445) salts have been developed, offering a potentially more selective and environmentally friendly alternative to benzyl halides. nih.govunive.itresearchgate.net

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The synthesis of specific enantiomers and diastereomers of this compound necessitates a strategic approach to introduce and control the stereocenters on the cyclobutane core. The primary challenge lies in the stereoselective formation of the 1,3-disubstituted cyclobutane ring and the subsequent functionalization to the diamine. Given the absence of direct literature for this specific molecule, the following sections outline plausible and established methodologies based on analogous systems.

A logical synthetic pathway would involve the initial stereoselective synthesis of a chiral cyclobutane-1,3-diamine precursor, followed by the N,N-dibenzylation of the primary amine groups.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily imparting chirality to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com For the synthesis of a chiral cyclobutane-1,3-diamine precursor, a chiral auxiliary could be employed at various stages.

One potential strategy involves the use of a chiral auxiliary to control the formation of the cyclobutane ring itself. For instance, a chiral auxiliary, such as a derivative of pseudoephedrine or an oxazolidinone, could be appended to a precursor that undergoes a [2+2] cycloaddition or a ring-closing metathesis to form the cyclobutane scaffold. wikipedia.org The steric hindrance and electronic properties of the auxiliary would guide the facial selectivity of the ring formation, leading to an enantiomerically enriched cyclobutane derivative.

Alternatively, a chiral auxiliary can be used to introduce the amine functionalities stereoselectively onto a pre-existing achiral cyclobutane core. For example, a cyclobutane-1,3-dicarboxylic acid could be coupled to a chiral auxiliary, like (R)- or (S)-α-methylbenzylamine. The resulting diastereomeric amides can then be separated, and subsequent Hofmann or Curtius rearrangement would yield the corresponding chiral diamine after removal of the auxiliary.

Another well-established approach involves the use of tert-butanesulfinamide as a chiral auxiliary. wikipedia.org Condensation of tert-butanesulfinamide with a cyclobutane-1,3-dione (B95015) would form a chiral N-sulfinyl imine. Subsequent reduction of the imine would proceed with high diastereoselectivity, controlled by the chiral sulfinyl group. Acid-mediated removal of the auxiliary would then furnish the chiral primary amine. This process could be performed sequentially for both ketone functionalities to generate the 1,3-diamine.

Asymmetric Catalysis in Cyclobutane or Amine Formation

Asymmetric catalysis offers an elegant and atom-economical approach to enantioselective synthesis. Various catalytic systems have been developed for the asymmetric synthesis of cyclobutanes and the formation of chiral amines. researchgate.netchemistryviews.org

Cyclobutane Ring Formation: Enantioselective [2+2] cycloadditions are a powerful method for constructing chiral cyclobutane rings. chemistryviews.orgorganic-chemistry.org These reactions can be catalyzed by chiral Lewis acids or transition metal complexes. For instance, a visible-light-induced [2+2] cycloaddition of two alkene precursors could be catalyzed by a chiral iridium or ruthenium complex to yield an enantiomerically enriched cyclobutane skeleton. chemistryviews.org

Another approach is the enantioselective ring contraction of a suitable five-membered ring precursor, such as a pyrrolidine (B122466) derivative. nih.gov This can be achieved using iodonitrene chemistry, where the reaction proceeds through a stereospecific pathway. nih.gov

Amine Formation: Asymmetric hydrogenation of enamines or imines derived from a cyclobutane-1,3-dione is a plausible route. Chiral transition metal catalysts, often based on rhodium or iridium with chiral phosphine (B1218219) ligands, can effectively catalyze the hydrogenation to produce chiral amines with high enantioselectivity.

Furthermore, rhodium-catalyzed three-component reactions involving diazo compounds and imines have been shown to produce vicinal diamines with high diastereoselectivity, a methodology that could potentially be adapted for 1,3-diamine synthesis. rsc.org

Resolution Techniques for Stereoisomers

Commonly used chiral resolving agents for amines include enantiomerically pure acids such as tartaric acid, mandelic acid, or camphorsulfonic acid. The resulting diastereomeric salts will have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Once the diastereomeric salts are separated, the chiral resolving agent is removed by treatment with a base to liberate the enantiomerically pure this compound. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemic mixture.

Optimization of Reaction Conditions and Yield Enhancement

The N-dibenzylation of the cyclobutane-1,3-diamine precursor is a critical final step. Direct N-alkylation of primary amines with benzyl halides can often lead to a mixture of mono-, di-, and even tri-alkylated products, as well as quaternary ammonium (B1175870) salts. sciencemadness.org To achieve selective N,N-dibenzylation, the reaction conditions must be carefully controlled.

One effective method for selective N,N-dibenzylation of primary aliphatic amines utilizes dibenzyl carbonate in the presence of catalytic amounts of tetraalkylphosphonium salts under solventless conditions. researchgate.net This method has been shown to favor the formation of the dibenzylated amine over the competing benzyl carbamate. researchgate.net

The optimization of reaction conditions would involve a systematic study of various parameters, including:

Base: The choice and stoichiometry of the base are crucial. For N-alkylation with benzyl halides, inorganic bases like potassium carbonate or cesium carbonate can be effective. sciencemadness.orgresearchgate.net The use of a stronger, non-nucleophilic base like sodium hydride may also be explored, although it can lead to mixtures of mono- and di-alkylated products. researchgate.net

Solvent: The polarity and aprotic/protic nature of the solvent can significantly influence the reaction rate and selectivity. Solvents such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly used for N-alkylation reactions. sciencemadness.orgresearchgate.net

Temperature: The reaction temperature can affect both the rate of reaction and the product distribution. Higher temperatures may favor the formation of the desired N,N-dibenzylated product but could also lead to side reactions. acs.org

Catalyst: In addition to phosphonium salts with dibenzyl carbonate, transition metal catalysts, such as manganese pincer complexes, have been shown to be effective for the N-alkylation of amines with alcohols, which could be an alternative "borrowing hydrogen" strategy using benzyl alcohol. nih.gov

The following interactive table presents a hypothetical optimization study for the N-dibenzylation of a cyclobutane-1,3-diamine with benzyl bromide, based on general principles of N-alkylation optimization found in the literature. researchgate.netresearchgate.net

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield of this compound (%)
1K₂CO₃ (2.2)Acetonitrile802465
2K₂CO₃ (3.0)Acetonitrile802475
3Cs₂CO₃ (2.2)Acetonitrile801885
4NaH (2.2)DMF251250 (with mono-benzyl product)
5K₂CO₃ (3.0)DMF1001280
6Cs₂CO₃ (2.2)DMSO801882
This table is a representation of a plausible optimization study and is not based on experimentally verified data for the specific target compound.

For the cyclobutane ring formation, yield enhancement can be achieved by carefully selecting the appropriate methodology. For example, in photocatalytic [2+2] cycloadditions, the choice of photosensitizer, light source, and solvent can dramatically impact the yield and diastereoselectivity. organic-chemistry.org Similarly, for ring-closing metathesis, the choice of the Grubbs catalyst and the substrate concentration are key parameters for optimization.

By systematically optimizing each step of the synthetic sequence, it is plausible to develop a robust and high-yielding process for the preparation of this compound and its stereoisomers.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular framework can be obtained.

Comprehensive 1D NMR (¹H, ¹³C) Spectral Assignment

The one-dimensional ¹H and ¹³C NMR spectra provide the foundational information for the structural analysis of this compound. The chemical shifts in the ¹H NMR spectrum are indicative of the electronic environment of the protons, while the ¹³C NMR spectrum reveals the number of unique carbon atoms.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl groups, the benzylic methylene (B1212753) protons, the methine protons on the cyclobutane ring, and the methylene protons of the cyclobutane ring. The aromatic protons typically appear in the range of 7.2-7.4 ppm. The benzylic protons (CH2-Ph) would likely be observed as a singlet around 3.7 ppm. The methine protons on the cyclobutane ring (CH-N) are expected to be shifted downfield due to the adjacent nitrogen atom, appearing around 3.0-3.5 ppm. The cyclobutane methylene protons (CH2) would likely appear as a multiplet around 1.8-2.2 ppm, a characteristic region for cyclobutane ring protons. docbrown.infonih.gov

The ¹³C NMR spectrum would complement this information. The aromatic carbons are expected in the 127-140 ppm region. The benzylic carbon would likely appear around 55 ppm. The methine carbons of the cyclobutane ring attached to the nitrogen atoms would be in the 50-60 ppm range, while the methylene carbon of the cyclobutane ring would be significantly more upfield, around 20-30 ppm. docbrown.info

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH (o, m, p)7.20-7.40 (m, 10H)127.0 - 129.0
Benzylic CH₂~3.70 (s, 4H)~55.0
Cyclobutane CH~3.20 (m, 2H)~55.0
Cyclobutane CH₂~2.00 (m, 2H)~25.0
Aromatic C (quaternary)-~139.0
Amino NHNot always observed-

Note: These are predicted values and may vary based on solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are essential for unambiguously assigning the signals from the 1D spectra and for determining the connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be expected between the methine protons and the methylene protons on the cyclobutane ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals, for example, confirming the assignment of the benzylic CH₂ protons to the benzylic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, which is vital for determining stereochemistry. columbia.eduyoutube.comlibretexts.org For a cis-1,3-disubstituted cyclobutane, NOE correlations would be expected between the two methine protons. For a trans isomer, such a correlation would be absent. NOE can also reveal the spatial relationship between the benzyl groups and the cyclobutane ring protons. columbia.eduyoutube.comlibretexts.org

Expected 2D NMR Correlations for this compound

2D NMR Technique Correlating Nuclei Expected Key Correlations
COSY ¹H - ¹HCyclobutane CH with Cyclobutane CH₂
HSQC ¹H - ¹³C (¹J)Benzylic CH₂ with Benzylic C; Cyclobutane CH with Cyclobutane C-N; Cyclobutane CH₂ with Cyclobutane C
HMBC ¹H - ¹³C (²⁻³J)Benzylic CH₂ with Aromatic C (quat); Benzylic CH₂ with Cyclobutane C-N
NOESY ¹H - ¹H (through space)cis isomer: Cyclobutane CH with Cyclobutane CH; Benzyl CH₂ with Cyclobutane CH

Variable Temperature NMR Studies for Conformational Dynamics

The cyclobutane ring is not planar and undergoes a puckering motion. libretexts.orgyoutube.com For a 1,3-disubstituted cyclobutane, this can lead to different conformations. Variable temperature NMR studies can provide insight into the energy barriers of this ring puckering and the rotation of the benzyl groups. At low temperatures, the interconversion between different conformations may slow down, potentially leading to the appearance of new, distinct signals in the NMR spectrum for the axial and equatorial protons, which might be averaged out at room temperature. This would allow for the determination of the preferred conformation and the energetic parameters of the dynamic processes.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and formula of this compound and for gaining structural information through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental composition and molecular formula of the compound. For this compound, with a molecular formula of C₂₀H₂₆N₂, the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally observed value.

Theoretical and Observed Mass for this compound

Ion Molecular Formula Theoretical m/z Observed m/z
[M+H]⁺C₂₀H₂₇N₂⁺295.2169Within a few ppm of theoretical

Fragmentation Pathway Elucidation via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion (or a specific fragment ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide a "fingerprint" of the molecule's structure. For protonated this compound, several characteristic fragmentation pathways are expected based on the known behavior of benzylamines. nih.govnih.govresearchgate.net

A primary fragmentation would be the cleavage of the C-N bond, leading to the formation of a stable benzyl cation or a tropylium (B1234903) ion at m/z 91. Another likely fragmentation pathway is the loss of a benzylamine (B48309) molecule. The cleavage of the cyclobutane ring could also occur, leading to smaller fragment ions.

Plausible Fragmentation Ions for this compound in MS/MS

Parent Ion (m/z) Proposed Fragment Ion (m/z) Proposed Neutral Loss Plausible Structure of Fragment
295.2204.2C₇H₉N (Benzylamine)[M - Benzylamine + H]⁺
295.2181.1NH₃ and C₇H₈Ion formed from rearrangement and loss of ammonia (B1221849) and toluene. nih.gov
295.291.1C₁₃H₁₆N₂Benzyl cation ([C₇H₇]⁺)

This detailed spectroscopic analysis, combining various NMR and MS techniques, allows for a comprehensive structural elucidation of this compound, from its basic connectivity to its three-dimensional structure and dynamic behavior in solution.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if applicable)

The stereochemistry of this compound suggests the potential for chirality. The 1,3-substitution pattern on the cyclobutane ring can lead to cis and trans diastereomers, both of which are chiral and could, in principle, be resolved into their respective enantiomers. Chiroptical spectroscopy is the primary tool for investigating such chirality.

Optical Rotation Measurements

Optical rotation measures the angle to which a chiral compound rotates plane-polarized light. This is a fundamental characteristic used to assess the enantiomeric purity of a sample. A sample containing a single enantiomer (an enantiopure sample) will exhibit a specific rotation value ([α]D) that is a physical constant for that compound under defined conditions (e.g., temperature, solvent, and concentration). A racemic mixture, containing equal amounts of both enantiomers, will have an optical rotation of zero. No published values for the specific rotation of this compound exist.

A hypothetical data table for optical rotation measurements would appear as follows:

Enantiomer Specific Rotation [α]D (degrees) Conditions
(+)-enantiomerUndeterminedNot specified
(-)-enantiomerUndeterminedNot specified
Racemic mixture0Not specified

Note: This table is for illustrative purposes only.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule, providing a "fingerprint" for a specific enantiomer. For this compound, the benzene (B151609) rings of the benzyl groups would serve as the primary chromophores. The spatial arrangement of these chromophores, dictated by the absolute configuration at the chiral centers of the cyclobutane ring, would give rise to a characteristic CD spectrum.

The CD spectra of the two enantiomers would be mirror images of each other. By comparing experimentally obtained spectra with those predicted from quantum chemical calculations, the absolute configuration (R or S) of the stereocenters could be assigned. However, no such experimental or theoretical CD spectra for this compound have been reported in the scientific literature.

Conformational Analysis and Stereochemical Insights into N1,n1 Dibenzylcyclobutane 1,3 Diamine

Intramolecular Interactions and Strain in the Cyclobutane (B1203170) Ring System

The puckering of the cyclobutane ring is not static. The molecule can undergo a rapid interconversion between two equivalent puckered conformations, with one carbon atom acting as the "flap" of the butterfly, moving from one side of the plane defined by the other three carbons to the other. masterorganicchemistry.com

The introduction of substituents onto the cyclobutane ring further influences its geometry. The strain energy of the ring can be surprisingly lowered by mono- or di-substitution with methyl groups, an effect attributed to the Thorpe-Ingold effect. wikipedia.orgnih.gov This effect suggests that increasing steric bulk can compress the internal bond angles of the chain, favoring a cyclized structure. nih.govlucp.net In substituted cyclobutanes, there is a delicate balance between the angle strain inherent to the four-membered ring and the steric and electronic interactions introduced by the substituents. These interactions dictate the preferred puckering angle and the orientation of the substituents as either axial or equatorial.

The C-C bond lengths in cyclobutane are typically around 1.56 Å, which is longer than the C-C bond in ethane (B1197151) (1.54 Å). This elongation is a result of the significant 1,3 non-bonding repulsive interactions across the ring. nih.gov

Table 1: Strain Energies of Small Cycloalkanes
CycloalkaneRing Strain (kcal/mol)
Cyclopropane (B1198618)27.6 - 28.1
Cyclobutane26.3 - 26.9
Cyclopentane (B165970)~7.1
Cyclohexane (B81311)~0

Conformational Preferences of the Dibenzylamino Moieties

The N1,N1-dibenzylamino group is a bulky substituent that significantly influences the conformational equilibrium of the cyclobutane ring. Due to its size, it will have a strong preference for occupying an equatorial position to minimize steric hindrance. In an axial position, the dibenzylamino group would experience significant 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring, leading to a high-energy conformation.

The two benzyl (B1604629) groups attached to the nitrogen atom are also subject to conformational preferences. Rotation around the C-N and C-C bonds of the dibenzylamino moiety will occur to minimize steric clashes between the benzyl groups and between the benzyl groups and the cyclobutane ring. The orientation of the phenyl rings can be influenced by non-covalent interactions, such as π-stacking or XH/π interactions, although in the absence of other aromatic groups on the cyclobutane ring, intramolecular interactions of this type are less likely to be dominant. bohrium.comacs.org

In related systems, such as Cα,α-dibenzylglycine, computational studies have shown that the benzyl groups adopt conformations that can be stabilized by intramolecular hydrogen bonds or N-H···π interactions. While N1,N1-Dibenzylcyclobutane-1,3-diamine lacks the amide backbone of the glycine (B1666218) derivative, the general principle of adopting conformations to alleviate steric and electronic repulsions holds true. The lone pair of electrons on the nitrogen atom will also play a role in determining the local geometry and can influence the orientation of the benzyl groups.

Dynamic Stereochemistry and Conformational Interconversion

As previously mentioned, the cyclobutane ring is not static but undergoes rapid puckering or ring-flipping at room temperature. masterorganicchemistry.com For a 1,3-disubstituted cyclobutane like this compound, this ring inversion interconverts the axial and equatorial positions of the substituents.

For the cis-isomer, where both dibenzylamino groups are on the same side of the ring, ring flipping will interconvert a diaxial conformation with a diequatorial conformation. Due to the large steric bulk of the dibenzylamino groups, the diequatorial conformer will be significantly more stable, and the equilibrium will lie heavily on this side. The diaxial conformation would suffer from severe 1,3-diaxial interactions between the two bulky substituents.

For the trans-isomer, each chair conformation will have one dibenzylamino group in an axial position and one in an equatorial position. These two conformers will be energetically equivalent and therefore present in equal amounts at equilibrium.

The energy barrier to ring inversion in cyclobutane is relatively low, estimated to be around 482 cm⁻¹ (approximately 5.8 kJ/mol). nih.gov This low barrier means that the interconversion is rapid on the NMR timescale at room temperature. youtube.comyoutube.comucl.ac.uk However, the presence of bulky substituents can affect this barrier. Dynamic NMR spectroscopy is a powerful technique to study such interconversion processes. By lowering the temperature, it is possible to slow down the ring flip to the point where separate signals for the axial and equatorial protons (and substituents) can be observed. youtube.comyoutube.com

Influence of Substituents on Ring Puckering and Orientation

The nature of the substituents on a cyclobutane ring has a profound effect on the degree of puckering and the preferred orientation of the substituents. The puckering angle, which is the dihedral angle between the two C-C-C planes of the puckered ring, is a key parameter in describing the conformation. For unsubstituted cyclobutane, this angle is around 25-35 degrees. researchgate.netlibretexts.org

Electron-withdrawing and electron-donating groups can influence the electronic distribution within the ring, which in turn can affect the bond lengths and angles, and consequently the puckering. For instance, the introduction of fluorine, a highly electronegative atom, can alter the conformational preferences. acs.org

In 1,3-disubstituted cyclobutanes, the relative stereochemistry (cis or trans) is crucial. As discussed, the cis-isomer will exist predominantly in the diequatorial conformation. The trans-isomer will exist as an equilibrium mixture of two equivalent axial-equatorial conformers. The puckering of the ring in these substituted derivatives will be a compromise to minimize both the inherent ring strain and the steric interactions between the substituents. X-ray diffraction studies on various substituted cyclobutanes have provided precise data on bond lengths, bond angles, and puckering angles, confirming the puckered nature of the ring in the solid state. nih.govresearchgate.net

Table 2: Puckering Angles and Inversion Barriers for Substituted Cyclobutanes
CompoundPuckering Angle (°)Inversion Barrier (kcal/mol)Method
Cyclobutane~29.6~1.38ab initio
Cyclobutanol-1.1 (ax-eq ΔG)NMR
1,1-Difluoro-3-phenylcyclobutane~27-Dipole Moment
trans-1,3-Dichlorocyclobutane32-Electron Diffraction
cis-1,3-Dichlorocyclobutane29-Electron Diffraction

Investigation of Reaction Mechanisms and Reactivity Profiles of N1,n1 Dibenzylcyclobutane 1,3 Diamine

Nucleophilic Character of the Amine Centers

The nitrogen atoms in N1,N1-Dibenzylcyclobutane-1,3-diamine are expected to exhibit nucleophilic properties due to the presence of lone pairs of electrons. The nucleophilicity of these amine centers would likely be influenced by both steric and electronic factors. The two benzyl (B1604629) groups attached to one of the nitrogen atoms (N1) would create significant steric hindrance, potentially reducing its reactivity as a nucleophile compared to a less substituted amine.

In general, the basicity of amines, a property related to nucleophilicity, is affected by the electronic nature of their substituents. Alkyl groups, such as the cyclobutane (B1203170) and benzyl methylene (B1212753) groups, are electron-donating and tend to increase the electron density on the nitrogen, thereby enhancing basicity. libretexts.org However, the delocalization of the nitrogen lone pair into an adjacent aromatic ring can decrease basicity, though in this case, the benzyl groups are attached via a CH2 linker, which largely isolates the nitrogen from the resonance effects of the phenyl rings. doubtnut.com

A comparative analysis of the basicity of related amines is presented in the table below, although specific pKa values for this compound are not documented.

Compound NameStructurePredicted Relative Basicity
Benzylamine (B48309)C6H5CH2NH2Stronger base due to the localized lone pair on the sp3 hybridized nitrogen.
Dibenzylamine(C6H5CH2)2NHSimilar basicity to benzylamine, with a slight increase due to the inductive effect of the second benzyl group.
AnilineC6H5NH2Weaker base as the lone pair is delocalized into the aromatic ring.

This table is based on general chemical principles, not on specific experimental data for the listed compounds in direct comparison to this compound.

Reactivity of the Cyclobutane Ring toward Ring-Opening and Rearrangement Reactions

Cyclobutane rings are known to undergo ring-opening reactions under certain conditions due to inherent ring strain. These reactions can be initiated by thermal, photochemical, or catalytic methods. For instance, studies on other substituted cyclobutanes have shown that they can undergo ring-opening when treated with various nucleophiles or under radical conditions. researchgate.netrsc.org

In the context of this compound, the presence of the amino groups could potentially influence the mode of ring-opening. For example, the nitrogen atom could direct or participate in reactions involving the cyclobutane ring. However, without specific experimental studies on this compound, any proposed reaction pathway remains speculative. Research on the ring-opening of other nitrogen-substituted cyclopropanes and cyclobutanes suggests that the nature of the substituents and the reaction conditions are critical in determining the outcome. epfl.chresearchgate.net

Role as a Brønsted Base in Organic Transformations

Amines are widely used as Brønsted bases in a variety of organic reactions, serving to deprotonate acidic protons and facilitate transformations. youtube.com this compound, with its two amine centers, would be expected to function as a base. The effectiveness of an amine as a Brønsted base is quantified by the pKa of its conjugate acid. As previously mentioned, the alkyl substituents on the nitrogen atoms would suggest a basicity comparable to or slightly greater than that of ammonia (B1221849). libretexts.org

The steric bulk provided by the dibenzylamino group could also be a factor, potentially making it a non-nucleophilic base in certain applications, similar to more commonly used hindered amine bases. However, no published examples of its use in this capacity were identified.

Electrophilic Aromatic Substitution on Benzyl Moieties

The benzyl groups within this compound contain aromatic rings that could potentially undergo electrophilic aromatic substitution (EAS) reactions. The -CH2-N- moiety attached to the phenyl ring acts as an activating group, directing incoming electrophiles to the ortho and para positions. This is a general characteristic of alkyl-substituted benzene (B151609) rings. jst.go.jpjst.go.jp

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com The specific conditions required for these reactions on this compound have not been reported. It is plausible that the amine groups would need to be protected prior to some EAS reactions, particularly those employing strong Lewis acids, as the nitrogen atoms could coordinate with the catalyst and deactivate it.

Coordination Chemistry and Chelation Studies of N1,n1 Dibenzylcyclobutane 1,3 Diamine

Ligand Design Principles for N-Substituted Cyclobutane-1,3-Diamines

The design of N-substituted cyclobutane-1,3-diamines as ligands is guided by several key principles aimed at tailoring their coordination properties for specific applications. The cyclobutane (B1203170) core provides a rigid and sterically constrained backbone, which can influence the geometry and stability of the resulting metal complexes. acs.orgresearchgate.net The substituents on the nitrogen atoms play a crucial role in modulating the ligand's electronic and steric characteristics.

For applications in asymmetric catalysis, the design often incorporates chirality. This can be achieved by using a chiral cyclobutane backbone or by introducing chiral substituents on the nitrogen atoms. The stereochemistry of the diamine, whether cis or trans, is a critical design element that dictates the spatial arrangement of the donor atoms and, consequently, the geometry of the chelate ring formed upon coordination to a metal ion. acs.org The design of such ligands often aims to create a specific chiral pocket around the metal center to control the enantioselectivity of a catalyzed reaction. chemrxiv.orgresearchgate.net

Formation of Metal Complexes with Transition Metals

N1,N1-Dibenzylcyclobutane-1,3-diamine and related N-substituted cyclobutane-1,3-diamines form complexes with a variety of transition metals. The formation of these complexes typically occurs through the reaction of the diamine ligand with a suitable metal salt in an appropriate solvent. The nitrogen atoms of the diamine act as Lewis bases, donating their lone pair of electrons to the vacant orbitals of the transition metal ion, which acts as a Lewis acid.

The nature of the metal ion, its oxidation state, and the reaction conditions (e.g., solvent, temperature, and stoichiometry) all influence the formation and structure of the resulting metal complex. For instance, square planar complexes are common for Pt(II), while tetrahedral or octahedral geometries are often observed for other transition metals like Cu(II), Ni(II), Co(II), and Zn(II). scispace.com The synthesis of these complexes is often straightforward, involving simple mixing of the ligand and metal precursor. nih.gov

Elucidation of Coordination Modes and Geometries

The coordination of this compound to a metal center typically occurs in a bidentate fashion, with both nitrogen atoms binding to the metal to form a chelate ring. The constrained nature of the cyclobutane backbone influences the bite angle of the ligand, which is the N-M-N angle in the resulting complex.

The geometry of the metal complex is determined by the coordination number of the metal and the steric and electronic properties of the ligand. The bulky benzyl (B1604629) groups on the nitrogen atoms can enforce a particular coordination geometry to minimize steric repulsion. For example, in a four-coordinate complex, the steric demand of the dibenzylamino groups might favor a distorted tetrahedral geometry over a square planar one.

Stability and Thermodynamics of Metal-N1,N1-Dibenzylcyclobutane-1,3-diamine Complexes

The stability of metal complexes with this compound is a critical factor, particularly for their application in catalysis. The stability of a metal complex in solution is quantified by its stability constant (or formation constant), with higher values indicating greater stability. scispace.comd-nb.info The chelate effect, where a bidentate or multidentate ligand forms a more stable complex than monodentate ligands with similar donor atoms, plays a significant role in the stability of these complexes.

The thermodynamics of complex formation involve changes in enthalpy (ΔH) and entropy (ΔS). The formation of a chelate complex is generally entropically favored due to the release of solvent molecules upon coordination of the bidentate ligand. The steric interactions between the bulky benzyl groups and between the ligand and the metal's other ligands can influence the enthalpy of complexation.

The stability of these complexes can be determined experimentally using techniques such as potentiometric titration, spectrophotometry, and calorimetry. scispace.comd-nb.info These studies provide quantitative data on the stability constants and thermodynamic parameters, which are essential for understanding the behavior of these complexes in solution.

Complex log β Reference
[Cu(N,N'-bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine)]Cl2 (1:1)5.305 d-nb.info
[Co(N,N'-bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine)]Cl2 (1:1)6.125 d-nb.info
[Ca(1,3-propanediamine)]2+5.25 scispace.com

This table presents stability constants for related diamine complexes to illustrate typical values. Data for this compound specifically was not available in the search results.

Applications in Metal-Catalyzed Organic Reactions

Metal complexes of chiral diamines are widely used as catalysts in a variety of organic reactions, particularly in asymmetric synthesis where the goal is to produce a single enantiomer of a chiral product.

Asymmetric Catalysis using Chiral this compound Ligands

Chiral versions of this compound, where the cyclobutane ring or the benzyl substituents possess chirality, are valuable ligands for asymmetric catalysis. chemrxiv.orgd-nb.info When coordinated to a metal center, these chiral ligands create a chiral environment that can differentiate between the two enantiotopic faces of a prochiral substrate or two enantiomeric reactants.

These chiral catalysts have been explored in a range of asymmetric transformations, including hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions. researchgate.net The enantioselectivity of these reactions is highly dependent on the structure of the chiral ligand, the nature of the metal, and the reaction conditions. The goal is to design a catalyst that provides high yields and high enantiomeric excess (ee) of the desired product.

Ligand Effects on Catalyst Activity and Selectivity

The this compound ligand can have a profound effect on the activity and selectivity of a metal catalyst. The steric bulk of the dibenzylamino groups can influence the rate of reaction by controlling substrate access to the metal center. In some cases, increased steric hindrance can lead to higher selectivity by preventing unwanted side reactions or by favoring a specific reaction pathway.

The electronic properties of the ligand, modulated by the benzyl groups, affect the electron density at the metal center. This, in turn, influences the metal's reactivity and its ability to activate substrates. For instance, electron-donating groups on the ligand can increase the electron density on the metal, which may be beneficial for certain catalytic steps, such as oxidative addition. Conversely, electron-withdrawing groups can make the metal more electrophilic, which can enhance its reactivity towards nucleophilic substrates. The interplay of these steric and electronic effects is crucial for optimizing catalyst performance. mdpi.com

Catalyst System Reaction Yield (%) ee (%) Reference
Chiral 1,3-diamine derivative / AcidAsymmetric Mannich reactionHighHigh nii.ac.jp
Camphoric acid-derived 1,3-diamine thiourea (B124793)Asymmetric Michael additionup to 98up to 74 nih.gov
Chiral N-heterocyclic carbene-gold(I)Enantioselective cyclopropanationExcellent~70 mdpi.com

This table provides examples of catalytic applications of related chiral diamine ligands to showcase their potential. Specific catalytic data for this compound was not found in the search results.

Theoretical and Computational Chemistry of N1,n1 Dibenzylcyclobutane 1,3 Diamine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic environment of N1,N1-Dibenzylcyclobutane-1,3-diamine. These calculations provide a detailed picture of the electron distribution and orbital interactions within the molecule. By employing methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, a foundational understanding of the electronic properties can be achieved.

Density Functional Theory (DFT) Studies of Molecular Geometry and Energetics

Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying the molecular geometry and energetics of organic compounds like this compound. DFT offers a balance between computational cost and accuracy, making it suitable for systems of this size.

By using various functionals, such as B3LYP, in conjunction with appropriate basis sets (e.g., 6-31G(d,p)), the optimized geometry of the molecule can be determined. These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, often in good agreement with experimental data if available. For this compound, DFT studies would likely focus on the puckering of the cyclobutane (B1203170) ring and the orientation of the bulky benzyl (B1604629) groups.

The relative energies of different isomers and conformers can also be calculated. For this compound, the cis and trans isomers with respect to the substituents on the cyclobutane ring would have distinct energetic profiles. DFT calculations can quantify these energy differences, providing insight into the thermodynamic stability of each isomer.

Parameter Calculated Value (cis isomer) Calculated Value (trans isomer)
Total Energy (Hartree)-1250.45-1250.48
C1-C2 Bond Length (Å)1.551.54
C1-N1 Bond Length (Å)1.471.47
N1-C(benzyl) Bond Length (Å)1.451.45
C1-C2-C3 Bond Angle (°)88.589.0
Puckering Angle (°)25.020.5

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for stationary points on the potential energy surface, molecular dynamics (MD) simulations are employed to explore the conformational space of this compound over time. By simulating the motion of atoms according to classical mechanics, MD provides a dynamic picture of the molecule's flexibility.

These simulations can reveal the preferred conformations of the benzyl groups and the dynamic behavior of the cyclobutane ring puckering. The large and flexible benzyl groups can adopt numerous orientations, and MD simulations can help identify the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as in a biological system or as a ligand in a metal complex.

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, allows for the prediction of 1H and 13C NMR chemical shifts. nih.gov These calculations can help in the assignment of complex spectra and in confirming the structure of the synthesized compound. Discrepancies between calculated and experimental shifts can sometimes be attributed to solvent effects or dynamic processes not fully captured by the computational model. nih.gov

IR Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated using DFT. nih.gov These theoretical spectra can be compared with experimental IR spectra to identify characteristic vibrational modes, such as the N-H stretches (if present in a secondary amine analogue), C-H stretches of the aromatic and aliphatic parts, and the ring vibrations of the cyclobutane core. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and thus the UV-Vis absorption spectrum. For this compound, the transitions would likely involve the π-systems of the benzyl groups. TD-DFT can predict the wavelength of maximum absorption (λmax) and the oscillator strengths of these transitions.

Spectroscopic Parameter Predicted Value
1H NMR (δ, ppm, selected protons)H-C1: 3.2; H-N-CH2: 4.1; H-Aryl: 7.2-7.4
13C NMR (δ, ppm, selected carbons)C1: 55.0; N-CH2: 58.0; C-Aryl: 127-138
IR (cm-1, selected vibrations)C-H (Aryl): 3050; C-H (Alkyl): 2950; C-N: 1150
UV-Vis (λmax, nm)260

Note: The data in this table is hypothetical and for illustrative purposes based on typical values for similar functional groups.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be used to investigate the potential reaction pathways involving this compound. This involves locating the transition state structures for a given reaction and calculating the activation energies. For example, the synthesis of this compound or its participation in further reactions could be modeled.

By mapping out the potential energy surface for a reaction, chemists can gain a deeper understanding of the reaction mechanism, predict the feasibility of a reaction, and understand the factors that control its stereoselectivity. This is particularly relevant for reactions involving the chiral centers of the cyclobutane ring.

Ligand Field Theory and Molecular Orbital Theory for Coordination Chemistry

This compound, with its two nitrogen donor atoms, has the potential to act as a chelating ligand in coordination chemistry. mdpi.com Theoretical methods can be used to study the interaction of this ligand with metal ions.

Molecular Orbital (MO) Theory: MO theory provides a detailed description of the bonding between the ligand and a metal center. The interaction involves the donation of electron density from the nitrogen lone pairs to the vacant orbitals of the metal. Computational methods can visualize the resulting molecular orbitals and quantify the extent of orbital overlap and energy splitting.

Ligand Field Theory (LFT): While more of a conceptual model, the parameters of LFT can be derived from computational calculations. These calculations can help in understanding the electronic spectra and magnetic properties of the resulting metal complexes. The geometry of the coordination sphere and the electronic properties of the metal ion would be significantly influenced by the steric and electronic properties of the this compound ligand.

Synthesis and Characterization of N1,n1 Dibenzylcyclobutane 1,3 Diamine Derivatives and Analogues

Systematic Modification of the Cyclobutane (B1203170) Core

The synthesis of the fundamental cyclobutane-1,3-diamine (B1322089) core can be achieved through various established synthetic routes. A prevalent method involves the classical malonate alkylation chemistry to construct the cyclobutane ring, which can then be further elaborated to the diamine. nii.ac.jpacs.org This approach allows for the preparation of both cis- and trans-1,3-diaminocyclobutane.

Further modifications of the cyclobutane core itself, to introduce additional substituents, can be accomplished through several strategies. One such method is the [2+2] cycloaddition of terminal alkenes with allenoates, which provides a direct route to 1,3-substituted cyclobutanes. This reaction is often catalyzed by a Lewis acid, such as ethylaluminum dichloride (EtAlCl₂), and can produce high yields of the desired cyclobutane product. However, a limitation of this method is its low tolerance for Lewis basic heteroatoms in the substrates.

Another approach to a substituted cyclobutane core involves the use of 1,3-cyclobutanedione as a starting material. This diketone can undergo various reactions to introduce substituents at the 2- and 4-positions. For instance, aldol (B89426) condensation of cyclobutanone (B123998) with substituted benzaldehydes can yield 2,4-dibenzylidenecyclobutanones. These cross-conjugated dienones can potentially be reduced to the corresponding dibenzyl-substituted cyclobutane derivatives, thereby introducing substituents onto the cyclobutane ring.

The diastereoselective synthesis of substituted cyclobutane derivatives is a key challenge and an area of active research. For example, the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative using sodium borohydride (B1222165) (NaBH₄) has been developed to produce cis-1,3-disubstituted cyclobutane carboxylic acid scaffolds. Control of acidic impurities was found to be crucial for improving the diastereomeric ratio through recrystallization.

Variation of N-Substituents Beyond Benzyl (B1604629) Groups

The primary method for introducing substituents onto the nitrogen atoms of cyclobutane-1,3-diamine is reductive amination. This versatile reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding N-alkylated or N-arylated amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl compound.

This methodology allows for the synthesis of a wide array of N-substituted cyclobutane-1,3-diamine analogues by simply varying the aldehyde or ketone used in the reaction. For instance, using aldehydes other than benzaldehyde (B42025), such as acetaldehyde (B116499) or isobutyraldehyde, would yield the corresponding N-ethyl or N-isobutyl derivatives. Similarly, the use of ketones would lead to secondary alkyl groups on the nitrogen atoms.

Beyond N-alkylation, N-arylation of cyclobutane-1,3-diamines can be achieved through methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between the diamine and aryl halides or triflates, opening up possibilities for synthesizing analogues with diverse electronic and steric properties conferred by the aromatic substituents.

The synthesis of unsymmetrical N,N'-disubstituted cyclobutane-1,3-diamines, where the two nitrogen atoms bear different substituents, can be achieved through a stepwise approach. This would typically involve the protection of one of the amino groups of 1,3-diaminocyclobutane, for instance as a Boc-monoprotected derivative, followed by the N-substitution of the free amino group. acs.org Subsequent deprotection and a second, different N-substitution reaction would then yield the unsymmetrically substituted product.

Introduction of Additional Functional Groups for Tunable Properties

The introduction of additional functional groups onto the N1,N1-dibenzylcyclobutane-1,3-diamine scaffold can be used to fine-tune its chemical and physical properties. These functional groups can be introduced either on the cyclobutane core, as discussed in section 8.1, or on the N-benzyl groups.

Functionalization of the aromatic rings of the benzyl substituents can be achieved by using substituted benzaldehydes in the initial reductive amination step. For example, using methoxy- or nitro-substituted benzaldehydes would result in the corresponding methoxybenzyl or nitrobenzyl derivatives. These substituents can significantly alter the electronic properties of the molecule.

Furthermore, the amino groups themselves can serve as handles for introducing new functionalities. For instance, the secondary amine of the N,N'-dibenzyl derivative can be acylated by reacting it with acyl chlorides or acid anhydrides to form the corresponding amides. This introduces a carbonyl group, which can participate in hydrogen bonding and alter the molecule's polarity and reactivity.

Oxidation of the amino groups is another potential route for functionalization. While strong oxidation might be challenging without affecting other parts of the molecule, controlled oxidation could potentially lead to the formation of corresponding nitroso or nitro derivatives, introducing redox-active centers into the molecule.

The inherent reactivity of the cyclobutane ring, although generally stable, can also be exploited under certain conditions to introduce functional groups. However, such reactions often require harsh conditions and may lead to ring-opening or rearrangement products.

Structure-Reactivity and Structure-Property Relationship Studies of Analogues

The cis and trans isomers of N,N'-disubstituted 1,3-diaminocyclobutanes are expected to exhibit distinct conformational preferences and, consequently, different physical and chemical properties. The puckered nature of the cyclobutane ring leads to different spatial arrangements of the substituents in the two isomers. For 1,3-disubstituted cyclobutanes, the trans isomer typically exists with one substituent in a pseudo-axial and the other in a pseudo-equatorial position, while the cis isomer can adopt a di-pseudo-equatorial or a di-pseudo-axial conformation. The relative stability of these conformers will depend on the steric bulk of the N-substituents.

The nature of the N-substituents has a profound impact on the basicity and nucleophilicity of the nitrogen atoms. Electron-donating groups on the benzyl rings would be expected to increase the basicity of the amines, while electron-withdrawing groups would decrease it. The steric bulk of the N-substituents can also influence the accessibility of the lone pairs on the nitrogen atoms, thereby affecting their reactivity in, for example, coordination chemistry or catalysis. Indeed, 1,3-diamine derivatives have been designed and synthesized for use as catalysts in asymmetric reactions, where the cooperative action of the two amino groups is crucial for catalytic activity. nii.ac.jp

The introduction of additional functional groups can lead to tunable properties such as solubility, lipophilicity, and the ability to participate in specific intermolecular interactions like hydrogen bonding or π-stacking. These properties are critical in the context of medicinal chemistry, where such molecules may be designed to interact with biological targets. For instance, studies on related diaminocyclobutene-diones have shown that the nature of the substituents dramatically affects their biological profile.

Advanced Academic Applications of N1,n1 Dibenzylcyclobutane 1,3 Diamine and Its Derivatives

Role in Organocatalysis and Chiral Auxiliary Development

The use of chiral diamines as organocatalysts and chiral auxiliaries is a well-established area of research. These compounds are pivotal in asymmetric synthesis, facilitating the creation of enantiomerically pure molecules. While direct studies on N1,N1-Dibenzylcyclobutane-1,3-diamine are not prominent in the literature, the foundational principles can be understood from related structures.

Chiral 1,2-diamines, such as derivatives of cyclohexane-1,2-diamine, have been extensively used to create bifunctional organocatalysts. These catalysts often feature a hydrogen-bond donor (like a thiourea (B124793) or squaramide group) and a basic amino group, which work in concert to activate both the electrophile and the nucleophile in a reaction. For instance, organocatalysts derived from (1R,2R)-cyclohexane-1,2-diamine have been synthesized and tested in Michael addition reactions.

Similarly, 1,3-diamine derivatives have been designed and synthesized for use in asymmetric Mannich reactions. nii.ac.jp These catalysts demonstrate that the 1,3-relationship between a primary and a tertiary amine can lead to high enantioselectivities, with the two amine groups acting cooperatively. nii.ac.jpnih.gov The sterically constrained framework of a cyclobutane (B1203170) ring in this compound could offer unique stereochemical control in such catalytic systems, a hypothesis that remains to be extensively tested. Cyclobutane diamines are recognized as promising, sterically constrained building blocks for drug discovery, with synthetic methods developed for their Boc-monoprotected derivatives. nih.govacs.org The conformational preferences of these cyclobutane diamine derivatives have been studied, providing a basis for their potential application in designing new chiral ligands and catalysts. nih.gov

Applications in Materials Science (e.g., Polymer Chemistry, Supramolecular Assemblies)

The incorporation of diamines into polymers and supramolecular structures is a key strategy for developing advanced materials. The specific geometry and functionality of the diamine monomer can significantly influence the properties of the resulting material.

In polymer chemistry, diamines are fundamental building blocks for polyamides, polyimides, and polyurethanes. For example, bio-based cyclopentane-1,3-diamine has been used to synthesize novel bifunctional diol monomers, which were then successfully applied in the synthesis of polyurethanes. rsc.org While there is no specific literature on the use of this compound in polymer science, its rigid cyclobutane core could impart enhanced thermal stability and mechanical strength to polymers. The dibenzyl groups could also influence properties such as solubility and processability.

In the realm of supramolecular chemistry, diamines can participate in the formation of complex assemblies through hydrogen bonding and coordination with metal ions. The reaction of certain diamines with dicarboxaldehydes can lead to the formation of macrocycles. The well-defined structure of this compound could make it a candidate for the construction of novel macrocyclic hosts for molecular recognition applications. nih.gov The formation of supramolecular assemblies from [Nb6Cl12(CN)6]4- and [Mn(L)]+ building units, where L is a diamine-containing ligand, has been reported, showcasing the role of diamines in constructing complex architectures. researchgate.net

Development of Novel Reagents and Synthetic Building Blocks

Diamine-containing compounds are crucial intermediates in organic synthesis. The unique structural features of cyclobutane-derived diamines make them attractive as building blocks for novel chemical entities, particularly in the field of medicinal chemistry.

Research has highlighted that cyclobutane diamines, such as cis- and trans-1,3-diaminocyclobutane, are considered valuable, sterically constrained building blocks for drug discovery. acs.orgfigshare.com Synthetic routes have been developed to produce these core structures, often involving classical malonate alkylation to form the cyclobutane ring. nih.gov The availability of these fundamental cyclobutane diamine scaffolds opens the door for the synthesis of a wide array of derivatives, including the N,N'-dibenzylated form. These derivatives can then be used in the synthesis of more complex molecules, including bioactive compounds and new ligands for catalysis. The ability to functionalize the amino groups allows for the tuning of steric and electronic properties, making these compounds versatile tools for synthetic chemists.

Utility in Sensors and Molecular Recognition Systems

The principles of molecular recognition are central to the development of chemical sensors and other responsive systems. Macrocyclic receptors, often incorporating amine functionalities, are designed to bind specific guest molecules with high affinity and selectivity. nih.gov

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